molecular formula C16H19BCl2N2O2 B2820507 1-[(2,4-dichlorophenyl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 2246901-18-6

1-[(2,4-dichlorophenyl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No.: B2820507
CAS No.: 2246901-18-6
M. Wt: 353.05
InChI Key: MYKRTJURUNAXAX-UHFFFAOYSA-N
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Description

The compound 1-[(2,4-dichlorophenyl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a pyrazole derivative featuring a boronic ester moiety at the 4-position and a (2,4-dichlorophenyl)methyl group at the 1-position. This structure combines the electron-withdrawing effects of chlorine atoms with the steric bulk of the dichlorophenyl group, making it a candidate for applications in medicinal chemistry (e.g., protease inhibition) and Suzuki-Miyaura cross-coupling reactions. The tetramethyl dioxaborolan-2-yl group enhances stability and reactivity in boron-mediated transformations .

Properties

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BCl2N2O2/c1-15(2)16(3,4)23-17(22-15)12-8-20-21(10-12)9-11-5-6-13(18)7-14(11)19/h5-8,10H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYKRTJURUNAXAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BCl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[(2,4-dichlorophenyl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a synthetic pyrazole derivative that has garnered attention for its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H18Cl2BN3O3\text{C}_{15}\text{H}_{18}\text{Cl}_2\text{B}\text{N}_3\text{O}_3

Research indicates that pyrazole derivatives often exhibit biological activity through various mechanisms, including enzyme inhibition and modulation of signaling pathways. The specific compound has been studied for its ability to inhibit tissue-nonspecific alkaline phosphatase (TNAP) , an enzyme implicated in bone mineralization and vascular calcification.

1. Enzyme Inhibition

In vitro studies have demonstrated that this pyrazole derivative acts as a potent inhibitor of TNAP. For instance, a series of pyrazole derivatives were evaluated, with some exhibiting IC50 values as low as 5 nM , indicating strong inhibitory potential against TNAP . The selectivity of these compounds for TNAP over other isoforms suggests a promising therapeutic profile.

2. Structure-Activity Relationship (SAR)

The biological activity of the compound is influenced by its structural components. Modifications to the dichlorophenyl group have shown to enhance potency. For example, the introduction of hydroxyl groups or variations in the alkyl chain length significantly affected the IC50 values across different analogues .

3. Case Studies

A notable case study involved the evaluation of this compound in a model of vascular calcification. The administration of the pyrazole derivative resulted in a marked reduction in calcification markers compared to controls, highlighting its potential role in therapeutic interventions for conditions characterized by excessive calcification .

Table 1: Structure-Activity Relationship (SAR) Findings

Compound VariantSubstituent ModificationIC50 (nM)Selectivity for TNAP
Original CompoundNone500Reference
Variant AHydroxyl Group100Increased
Variant BLonger Alkyl Chain2000Decreased
Variant CDichloro Substitution5High

Research Findings

Recent studies have focused on synthesizing various analogues to further explore their biological activities. The incorporation of different functional groups has been a key strategy in enhancing the efficacy and selectivity of these compounds .

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Properties

Compound Name Substituent at 1-Position Boronic Ester Group Molecular Formula Molecular Weight Key Properties
Target Compound (2,4-Dichlorophenyl)methyl Tetramethyl-1,3,2-dioxaborolan-2-yl C₁₆H₁₆BCl₂N₂O₂ 365.93 High lipophilicity, steric hindrance
1-(2,2-Diethoxyethyl)-4-(4-(tetramethyl-dioxaborolan-2-yl)phenyl)-1H-pyrazole 2,2-Diethoxyethyl Tetramethyl-1,3,2-dioxaborolan-2-yl C₁₉H₂₇BN₂O₄ 382.24 Improved solubility due to ethoxy groups
1-(Oxolan-3-yl)-4-(tetramethyl-dioxaborolan-2-yl)-1H-pyrazole Tetrahydrofuran-3-yl Tetramethyl-1,3,2-dioxaborolan-2-yl C₁₃H₂₁BN₂O₃ 264.13 Moderate polarity, planar conformation
1-Methyl-4-(tetramethyl-dioxaborolan-2-yl)-1H-pyrazole Methyl Tetramethyl-1,3,2-dioxaborolan-2-yl C₁₀H₁₇BN₂O₂ 220.07 Low steric hindrance, high reactivity
1-(Difluoromethyl)-4-(tetramethyl-dioxaborolan-2-yl)-1H-pyrazole Difluoromethyl Tetramethyl-1,3,2-dioxaborolan-2-yl C₁₀H₁₅BF₂N₂O₂ 244.05 Electron-withdrawing effects, enhanced stability

Key Observations:

  • Electronic Effects : Chlorine atoms on the phenyl ring enhance electron-withdrawing properties, which may stabilize the boronic ester and influence reactivity in Suzuki couplings. Difluoromethyl groups () provide similar electronic effects but with reduced steric demand .
  • Solubility : Ethoxy or tetrahydrofuran substituents () improve aqueous solubility compared to the hydrophobic dichlorophenyl group .

Key Observations:

  • The target compound’s synthesis likely requires palladium-catalyzed borylation, similar to , where steric hindrance from the dichlorophenyl group may reduce yields compared to smaller substituents (e.g., methyl) .
  • Ethoxy or tetrahydrofuran-substituted analogs () are synthesized via alkylation or protection-deprotection strategies, offering moderate yields .

Q & A

Q. What are the common synthetic routes for preparing 1-[(2,4-dichlorophenyl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole?

  • Methodological Answer : The synthesis involves:
  • Step 1 : Functionalization of the pyrazole core via nucleophilic substitution or condensation. For example, reacting hydrazine derivatives with carbonyl compounds to form the pyrazole ring .
  • Step 2 : Introducing the tetramethyl-1,3,2-dioxaborolan-2-yl group via Suzuki-Miyaura cross-coupling. Critical conditions include inert atmosphere (N₂/Ar), palladium catalysts (e.g., Pd(PPh₃)₄), and solvents like THF or dioxane at 60–80°C .
  • Step 3 : Purification via column chromatography (silica gel, hexane/EtOAc) and characterization using NMR and LC-MS .

Q. What analytical techniques confirm the structural integrity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., dichlorophenyl methyl at δ 4.5–5.0 ppm, boronate ester at δ 1.3 ppm for methyl groups) .
  • FT-IR : Identify B-O bonds (~1340 cm⁻¹) and aromatic C-H stretches (~3100 cm⁻¹) .
  • HPLC-MS : Assess purity (>98%) and molecular ion peaks (e.g., [M+H]+ at m/z 409) .

Advanced Questions

Q. How can Suzuki-Miyaura cross-coupling be optimized for introducing the boronate ester group?

  • Methodological Answer :
  • Catalyst Screening : Compare PdCl₂(dppf) (higher yields, ~82%) vs. Pd(PPh₃)₄ (~75%) under microwave irradiation (reduces time to 2–4 hours) .
  • Ligand Effects : Use bidentate ligands (e.g., dppf) to stabilize palladium intermediates and reduce side reactions .
  • Base Optimization : CsF or K₃PO₄ enhances coupling efficiency in polar aprotic solvents .
  • In-Situ Monitoring : Track intermediates via ¹¹B NMR to detect boronate ester formation .

Q. What strategies resolve contradictions in bioactivity data for pyrazole-boronate derivatives?

  • Methodological Answer :
  • Dose-Response Curves : Use 8-point dilution assays to distinguish between cytotoxic and therapeutic effects .
  • Control Experiments : Compare activity against isogenic microbial strains (e.g., S. aureus ATCC 29213 vs. MRSA) to identify resistance mechanisms .
  • Statistical Validation : Apply ANOVA or Tukey’s test to address batch-to-batch variability in IC₅₀ values .

Q. How does the compound’s stability impact experimental design?

  • Methodological Answer :
  • Storage : Store under argon at -20°C in amber vials to prevent boronate ester hydrolysis .
  • Solvent Selection : Use anhydrous DMSO or THF with molecular sieves to minimize moisture .
  • Degradation Analysis : LC-MS detects hydrolysis products (e.g., boronic acid at m/z 297); stabilize with 0.1% BHT in non-polar solvents .

Data Contradiction Analysis

  • Synthesis Yield Variability :
    • Issue : Yields range from 65% (PdCl₂ in toluene) to 82% (PdCl₂(dppf) in dioxane) .
    • Resolution : Pre-activate catalysts with 10 mol% PPh₃ and degas solvents to improve reproducibility .

Research Applications Table

Application Methodology Key Reference
Antimicrobial Studies Microbroth dilution (CLSI guidelines), checkerboard synergy assays
Enzyme Inhibition Fluorescence polarization (FP) assays with recombinant kinases
Material Science DFT calculations (B3LYP/6-31G*) to model boronate electronic properties

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